Formic acid;5-iodopentan-1-ol
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Overview
Description
Formic acid;5-iodopentan-1-ol is a compound formed by the combination of formic acid and 5-iodopentan-1-ol in a 1:1 ratio. The molecular formula of this compound is C6H13IO3, and it has a molecular weight of 260.070 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Formic acid;5-iodopentan-1-ol can be synthesized through the esterification reaction between formic acid and 5-iodopentan-1-ol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Formic acid;5-iodopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include carboxylic acids, aldehydes, alcohols, alkanes, and substituted derivatives of the original compound .
Scientific Research Applications
Formic acid;5-iodopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of formic acid;5-iodopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. For example, formic acid is known to inhibit mitochondrial cytochrome c oxidase, leading to metabolic acidosis . The iodine atom in 5-iodopentan-1-ol can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Formic acid;5-bromopentan-1-ol: Similar structure but with a bromine atom instead of iodine.
Formic acid;5-chloropentan-1-ol: Similar structure but with a chlorine atom instead of iodine.
Formic acid;5-fluoropentan-1-ol: Similar structure but with a fluorine atom instead of iodine
Uniqueness
Formic acid;5-iodopentan-1-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential biological activity. The iodine atom also enhances the compound’s ability to participate in halogen bonding, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
91712-74-2 |
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Molecular Formula |
C6H13IO3 |
Molecular Weight |
260.07 g/mol |
IUPAC Name |
formic acid;5-iodopentan-1-ol |
InChI |
InChI=1S/C5H11IO.CH2O2/c6-4-2-1-3-5-7;2-1-3/h7H,1-5H2;1H,(H,2,3) |
InChI Key |
ZBUXNXWMYJWZNS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CCI.C(=O)O |
Origin of Product |
United States |
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